molecular formula C5H3N2NaO4S B13120107 Sodium 6-nitropyridine-3-sulfinate

Sodium 6-nitropyridine-3-sulfinate

Cat. No.: B13120107
M. Wt: 210.15 g/mol
InChI Key: SYCLJYOYJXSGQJ-UHFFFAOYSA-M
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Description

Sodium 6-nitropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3N2O4SNa. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-nitropyridine-3-sulfinate typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. The nitration process introduces a nitro group at the 6-position of the pyridine ring. Following nitration, the compound is sulfinated to introduce the sulfinate group.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-nitropyridine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products:

Scientific Research Applications

Sodium 6-nitropyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 6-nitropyridine-3-sulfinate involves its role as a nucleophile in chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for further chemical transformations .

Comparison with Similar Compounds

  • Sodium 4-nitropyridine-3-sulfinate
  • Sodium 2-nitropyridine-3-sulfinate
  • Sodium 3-nitropyridine-4-sulfinate

Comparison: Compared to other nitropyridine sulfinates, sodium 6-nitropyridine-3-sulfinate is unique due to the position of the nitro and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 6-nitro position makes it more reactive in nucleophilic substitution reactions compared to its 2- or 4-nitro counterparts .

Properties

Molecular Formula

C5H3N2NaO4S

Molecular Weight

210.15 g/mol

IUPAC Name

sodium;6-nitropyridine-3-sulfinate

InChI

InChI=1S/C5H4N2O4S.Na/c8-7(9)5-2-1-4(3-6-5)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

SYCLJYOYJXSGQJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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